molecular formula C11H8F5NO B10975572 (Pentafluorophenyl)(pyrrolidin-1-yl)methanone

(Pentafluorophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B10975572
M. Wt: 265.18 g/mol
InChI Key: ARQJMKHZRCJNBT-UHFFFAOYSA-N
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Description

(2,3,4,5,6-PENTAFLUOROPHENYL)(1-PYRROLIDINYL)METHANONE is a chemical compound featuring a pentafluorophenyl group attached to a pyrrolidinyl methanone backbone. This compound is known for its unique chemical properties, including high reactivity and stability, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-PENTAFLUOROPHENYL)(1-PYRROLIDINYL)METHANONE typically involves the reaction of pentafluorobenzene with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of (2,3,4,5,6-PENTAFLUOROPHENYL)(1-PYRROLIDINYL)METHANONE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-PENTAFLUOROPHENYL)(1-PYRROLIDINYL)METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a ketone or carboxylic acid .

Mechanism of Action

The mechanism of action of (2,3,4,5,6-PENTAFLUOROPHENYL)(1-PYRROLIDINYL)METHANONE often involves nucleophilic aromatic substitution reactions. The electron-withdrawing pentafluorophenyl group facilitates these reactions by stabilizing the transition state and increasing the electrophilicity of the aromatic ring . This mechanism is crucial for its reactivity and effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3,4,5,6-PENTAFLUOROPHENYL)(1-PYRROLIDINYL)METHANONE is unique due to its combination of a pentafluorophenyl group and a pyrrolidinyl methanone backbone. This structure imparts exceptional reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H8F5NO

Molecular Weight

265.18 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H8F5NO/c12-6-5(11(18)17-3-1-2-4-17)7(13)9(15)10(16)8(6)14/h1-4H2

InChI Key

ARQJMKHZRCJNBT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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